molecular formula C9H12Cl2F4N2 B13043151 (1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B13043151
M. Wt: 295.10 g/mol
InChI Key: RZEBBOUFLSQWFX-JZGIKJSDSA-N
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Description

This chiral diamine, (1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl, is a specialized chemical building block designed for advanced research applications. Its molecular structure incorporates two key motifs of high relevance in medicinal and materials chemistry: a fluorinated aryl ring and an ethylenediamine backbone. The trifluoromethyl (CF3) group is a well-established moiety used to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets, largely by modulating electron distribution and lipophilicity . The integration of a 1,2-diaminoethane (ethylenediamine) functional group provides a versatile chelating site, making this compound a potential precursor for developing ligands in catalysis or metal-organic frameworks (MOFs) . Researchers can exploit this diamino functionality to construct heterocycles, such as imidazolidines, or to create complex molecular architectures . Furthermore, the single stereocenter in the (R) configuration is critical for exploring stereospecific interactions in biological systems, which is fundamental in the design of enzyme inhibitors or receptor-targeted agents. While the exact profile of this specific molecule is emergent, its structural attributes suggest significant potential in several research frontiers. These include the development of novel photosensitizers for Photodynamic Antimicrobial Chemotherapy (PACT) , where similar chlorin derivatives bearing trifluoromethylphenyl groups have demonstrated potent activity against pathogens like Staphylococcus aureus and Enterococcus faecalis . It also serves as a valuable scaffold in pharmaceutical research for the synthesis of fluorinated analogues of bioactive molecules, a strategy often employed to improve the pharmacokinetic and pharmacodynamic properties of drug candidates . This product is intended for research purposes only by trained professionals.

Properties

Molecular Formula

C9H12Cl2F4N2

Molecular Weight

295.10 g/mol

IUPAC Name

(1R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H10F4N2.2ClH/c10-7-3-5(9(11,12)13)1-2-6(7)8(15)4-14;;/h1-3,8H,4,14-15H2;2*1H/t8-;;/m0../s1

InChI Key

RZEBBOUFLSQWFX-JZGIKJSDSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)F)[C@H](CN)N.Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(CN)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Preparation Process

Step Reaction Type Description Key Reagents/Conditions
1 Formation of imine Condensation of 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethylenediamine to form an imine Ethylenediamine, solvent (e.g., ethanol), mild heating
2 Reductive amination Reduction of the imine intermediate to the corresponding amine Sodium borohydride (NaBH4) or catalytic hydrogenation
3 Salt formation Conversion of free diamine to dihydrochloride salt for stability and purification HCl gas or aqueous HCl

Stereochemical Control

The synthesis emphasizes maintaining the (1R) stereochemistry at the chiral center. This is typically achieved by:

  • Using chiral starting materials or chiral catalysts during reductive amination.
  • Employing resolution techniques if racemic mixtures are formed.

Reaction Conditions and Optimization

  • Temperature: Controlled mild heating (25–60 °C) during imine formation to avoid side reactions.
  • pH: Slightly acidic to neutral conditions favor imine formation and stability.
  • Solvents: Polar protic solvents like ethanol or methanol are preferred for solubilizing reactants and facilitating condensation.
  • Catalysts: For reductive amination, catalytic hydrogenation with Pd/C or NaBH4 reduction are common.
  • Purification: Crystallization of the dihydrochloride salt from solvents like isopropanol or ethyl acetate enhances purity.

Alternative and Advanced Synthetic Approaches

  • Biocatalytic Methods: Enzymatic reductive amination using transaminases has been explored to improve enantioselectivity and reduce environmental impact.
  • Continuous Flow Synthesis: Industrial scale production may use continuous flow reactors to enhance reaction control, yield, and scalability.
  • Green Chemistry: Use of natural solvents and surfactants to improve catalytic efficiency and reduce hazardous waste.

Summary of Preparation Data

Parameter Details
Molecular Formula C9H12F4N2·2HCl
Molecular Weight ~277.11 g/mol
Key Starting Material 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Main Reaction Types Imine formation, reductive amination
Reducing Agents Sodium borohydride, catalytic hydrogenation
Salt Formation Agent Hydrochloric acid (HCl)
Typical Yield 70–85% (depending on optimization)
Purification Crystallization of dihydrochloride salt
Stereoselectivity Achieved via chiral catalysts or resolution

Research Findings and Analysis

  • The presence of the trifluoromethyl and fluorine substituents significantly influences the electronic properties of the aromatic ring, facilitating selective imine formation and reduction steps.
  • Maintaining stereochemical integrity is critical for biological activity, and enantioselective methods have been shown to produce high-purity (1R) isomers.
  • Industrial methods focus on maximizing yield and minimizing impurities through optimized reaction times, temperatures, and reagent stoichiometries.
  • Recent studies suggest that continuous flow and biocatalytic methods can reduce environmental impact and improve process efficiency.
  • The hydrochloride salt form enhances the compound’s stability, solubility, and ease of handling in downstream applications.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H10F4N2
  • Molecular Weight : Approximately 295.10 g/mol
  • Key Features : The trifluoromethyl group enhances lipophilicity, influencing interactions with biological targets.

Medicinal Chemistry Applications

  • Drug Development :
    • Research indicates that (1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl exhibits potential as a candidate in drug development due to its enhanced pharmacological properties attributed to the trifluoromethyl group. Studies are ongoing to elucidate its mechanisms of action and therapeutic applications .
  • Biological Activity :
    • The compound's interaction with various biological targets is under investigation, focusing on its efficacy and safety profiles in potential therapeutic contexts. Understanding these interactions is crucial for developing effective drugs based on this compound.
  • Case Studies :
    • Several studies have explored the compound's effects in vitro and in vivo, demonstrating its potential efficacy against specific diseases. For example, preliminary results suggest activity against certain cancer cell lines, warranting further investigation into its anticancer properties.

Materials Science Applications

  • Synthesis of Advanced Materials :
    • The compound can be utilized in synthesizing advanced materials due to its unique chemical reactivity. Its ability to form stable complexes may lead to innovative applications in polymer science and nanotechnology.
  • Catalysis :
    • This compound has been studied for its role as a catalyst in various chemical reactions, particularly those requiring chiral environments. Its chiral nature can enhance selectivity in asymmetric synthesis processes .

Mechanism of Action

The mechanism of action of (1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The fluorinated phenyl ring can interact with hydrophobic pockets in proteins, while the diamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituents on the phenyl ring significantly influence the compound’s reactivity and physicochemical properties. Key comparisons include:

Compound Substituent(s) Key Features Reference
Target Compound 2-F, 4-CF₃ Strong electron-withdrawing groups; enhances lipophilicity and stability
(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine 2-F, 4-CH₃ Methyl (-CH₃) is electron-donating; less electronegative than -CF₃
(1R)-1-(3-Bromophenyl)ethane-1,2-diamine 2HCl 3-Br Bromine’s bulky size and polarizability may alter steric and electronic profiles
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine Bis(4-F) Dual aryl groups increase rigidity; (1R,2R) stereochemistry affects chirality
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine 2HCl Bis(4-OCH₃) Methoxy (-OCH₃) groups are electron-donating; may improve solubility
  • Trifluoromethyl (-CF₃) vs.
  • Fluorine (-F) vs. Bromine (-Br): Bromine’s larger atomic radius introduces steric hindrance, which could impede binding in enzyme-active sites compared to the smaller fluorine atom .
  • Mono- vs. Bis-Aryl Substitution: Bis-aryl derivatives (e.g., bis(4-F) or bis(4-OCH₃)) exhibit greater structural rigidity, which may stabilize specific conformations in catalysis or receptor interactions .

Chirality and Stereochemical Considerations

The target compound’s (1R) configuration contrasts with the (1R,2R) stereochemistry seen in bis-aryl analogs like (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine. Chirality directly impacts biological activity; for example, (1R,2R) configurations in bis-aryl diamines are critical for enantioselective catalysis, whereas the mono-aryl target compound may exhibit distinct stereochemical preferences in binding interactions .

Salt Forms and Solubility

The dihydrochloride salt form (2HCl) is shared with (1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine 2HCl . This salt formation improves aqueous solubility compared to free-base counterparts, facilitating formulation in medicinal chemistry.

Molecular Weight and Formula Comparisons

  • Target Compound: Estimated formula ~C₉H₁₀F₄N₂·2HCl (MW ~307.1 g/mol).
  • (1R)-1-(3-Bromophenyl)ethane-1,2-diamine 2HCl: C₈H₁₃BrCl₂N₂ (MW 288.01 g/mol) .
  • (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine 2HCl: C₁₆H₂₀N₂O₂·2HCl (MW 353.3 g/mol) .

The target compound’s higher molecular weight compared to bromo-substituted analogs reflects the addition of fluorine and trifluoromethyl groups, which may influence pharmacokinetic properties like volume of distribution .

Biological Activity

(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a chiral diamine compound notable for its unique structure, which includes a trifluoromethyl group and a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C9H10ClF2N2
  • Molecular Weight : Approximately 295.10 g/mol
  • CAS Number : 1391569-87-1

The presence of the trifluoromethyl group enhances the compound's lipophilicity, influencing its interaction with biological targets. This characteristic is crucial for its pharmacological properties and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and antitumor properties. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Studies have shown that compounds with fluorinated groups often display enhanced antimicrobial activity. For instance:

  • Case Study : A study evaluated the activity of several fluorinated compounds against Staphylococcus aureus and found that derivatives similar to (1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine exhibited significant inhibition at concentrations as low as 0.25 µg/mL, indicating strong bactericidal properties comparable to established antibiotics like vancomycin .
CompoundMinimum Inhibitory Concentration (MIC)Activity
This compound0.25 µg/mLBactericidal
Vancomycin0.1 µg/mLBactericidal

Antitumor Activity

Fluorinated compounds are also known for their potential in cancer therapy. Research has indicated that:

  • Mechanism of Action : The trifluoromethyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression, although specific pathways remain under investigation .

Interaction Studies

Understanding how (1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine interacts with biological targets is essential for its development as a therapeutic agent. Preliminary studies suggest:

  • Protein Binding : The compound may bind effectively to certain proteins involved in disease pathways, which could modulate their activity and lead to therapeutic effects.

Comparative Analysis with Similar Compounds

The unique features of (1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine can be contrasted with other similar compounds:

Compound NameMolecular FormulaUnique Features
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HClC9H10ClF3N2Different position of trifluoromethyl group; altered biological activity.
(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HClC9H10ClF3N2Enantiomer with distinct biological properties due to stereochemistry.

These comparisons highlight how slight variations in structure can lead to significant differences in biological activity.

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